5-Bromo-6-methyluracil
Overview
Description
5-Bromo-6-methyluracil is a derivative of uracil, a fundamental component of nucleic acids. It is a compound of interest in various chemical and biochemical studies due to its unique properties and reactions.
Synthesis Analysis
A novel synthetic method for 5-bromo-6-methyluracil, also known as Bromacil, has been developed using 2-bromobutane and urea as starting materials. This method involves condensation, cyclization, and bromination processes, achieving a total yield of 60% (Huixue Ren et al., 2008).
Molecular Structure Analysis
The molecular structure of 5-bromo-6-methyluracil derivatives has been extensively studied. For example, reactions with amines and hydrazine hydrate lead to novel ring transformations and the formation of different compounds such as 1-arylhydantoins and 4-ureidopyrazol-3-ones (K. Hirota et al., 1985).
Chemical Reactions and Properties
5-Bromo-6-methyluracil undergoes oxidative halogenation using elemental halogens and potassium halides as halogenating agents. This results in the formation of various halo derivatives depending on the reaction conditions (V. G. Kasradze et al., 2013).
Physical Properties Analysis
The crystal structure of 5-bromo-6-methyluracil derivatives has been determined through methods like X-ray diffraction, revealing detailed bond distances and angles, and providing insights into the physical properties of these compounds (G. Reeke et al., 1966).
Chemical Properties Analysis
The chemical properties of 5-bromo-6-methyluracil can be studied through its interactions with various reagents. For example, its reaction with thiolate ions under specific conditions leads to a range of substitution products (S. Kumar et al., 1995). Additionally, the interactions of 5-bromo-6-methyluracil with different nucleophiles result in various novel nucleophilic substitutions (K. Hirota et al., 1981).
Scientific Research Applications
Herbicide Development and Antiphotosynthetic Activity :
- McGahen and Hoffmann (1963) discussed the development of 5-bromo-3-sec-butyl-6-methyluracil (a related compound to 5-Bromo-6-methyluracil) as a non-selective herbicide, highlighting its antiphotosynthetic activity in a strain of Escherichia coli (McGahen & Hoffmann, 1963).
Synthesis and Characterization :
- Kasradze et al. (2013) developed an efficient method for preparing halo derivatives of 6-methyluracil, including 5-bromo-6-methyluracil, using oxidative halogenation (Kasradze et al., 2013).
- Ren et al. (2008) described a new synthetic method for 5-bromo-3-sec-butyl-6-methyluracil, detailing its structure through NMR and IR spectroscopy (Ren et al., 2008).
Photodecomposition and Environmental Impact :
- Moilanen and Crosby (1974) investigated the photodecomposition of bromacil (5-bromo-3-sec-butyl-6-methyluracil), noting its stability towards sunlight and its transformation into 5-bromo-6-methyluracil (Moilanen & Crosby, 1974).
- Angthararuk et al. (2014) evaluated the photo-catalytic degradation of bromacil under simulated solar light using Au/TiO2, identifying the main degradation products and assessing their reduced toxicity, which suggests this method as a promising treatment technology for water bodies contaminated with this herbicide (Angthararuk et al., 2014).
Toxicity and Biological Effects :
- Sherman and Kaplan (1975) conducted toxicity studies on 5-bromo-3-sec-butyl-6-methyluracil (bromacil), finding it to have a low order of acute toxicity and no teratogenic effects in rabbits or adverse effects on rat reproduction (Sherman & Kaplan, 1975).
- Hewitt and Notton (1966) explored the effect of substituted uracil derivatives, including bromacil, on the induction of nitrate reductase in plants, finding significant effects on enzyme production (Hewitt & Notton, 1966).
Safety And Hazards
Bromacil is slightly toxic if individuals accidentally eat or touch residues and practically non-toxic if inhaled . It is a mild eye irritant and a very slight skin irritant . It is not a skin sensitizer . Care should be exercised when spraying Bromacil on plants because it will also stop the photosynthesis of the adjacent non-target plants, therefore killing them .
properties
IUPAC Name |
5-bromo-6-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAXNUZNYDEXFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164485 | |
Record name | 5-Bromo-6-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyluracil | |
CAS RN |
15018-56-1 | |
Record name | 5-Bromo-6-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15018-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-methyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-6-methyluracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Bromo-6-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-methyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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